Product packaging for 3-Desacetylvecuronium(Cat. No.:CAS No. 74041-85-3)

3-Desacetylvecuronium

Cat. No.: B1250577
CAS No.: 74041-85-3
M. Wt: 515.8 g/mol
InChI Key: KHTHYBVBGJQSIO-OOJCLDBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Desacetylvecuronium (ORG 7268) is the principal active metabolite of the neuromuscular blocking agent Vecuronium . This compound is a potent neuromuscular blocking drug in its own right and is of significant interest in pharmacological research . Studies indicate that its potency is approximately 50% to 80% that of its parent compound, vecuronium . The formation of this compound accounts for a notable portion (around 12%) of vecuronium's clearance in the body . Researchers study this metabolite to understand the pharmacokinetics and pharmacodynamics of vecuronium, especially in cases of prolonged administration. The accumulation of this compound is a recognized factor in episodes of prolonged neuromuscular paralysis observed after long-term administration of vecuronium to patients in intensive care units, particularly those with renal impairment, as the metabolite is primarily cleared by the kidneys . Its mechanism of action involves competitive antagonism at the nicotinic acetylcholine receptors of the motor endplate, a characteristic of non-depolarizing neuromuscular blocking agents . Investigations have shown that neuromuscular block induced by this compound can be effectively reversed by the selective relaxant binding agent sugammadex . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H55N2O3+ B1250577 3-Desacetylvecuronium CAS No. 74041-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74041-85-3

Molecular Formula

C32H55N2O3+

Molecular Weight

515.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

KHTHYBVBGJQSIO-OOJCLDBCSA-N

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C

Synonyms

3-deacetylvecuronium
3-deacetylvecuronium bromide, (2beta,3alpha,5alpha,16beta,17beta)-isomer
3-desacetylvecuronium
3-hydroxyvecuronium
Org 7268
Org-7268

Origin of Product

United States

Metabolism and Biotransformation Pathways of Vecuronium to 3 Desacetylvecuronium

Enzymatic and Spontaneous Deacetylation Mechanisms at the 3-Position

The conversion of vecuronium (B1682833) to 3-desacetylvecuronium occurs through both enzymatic and spontaneous processes, primarily targeting the acetyl group at the 3-position of the steroid nucleus.

The liver is the primary site for the biotransformation of vecuronium. ccanesthesiareview.comnih.gov The hepatic microsomal enzyme system, located within the endoplasmic reticulum of liver cells (hepatocytes), plays a central role in this process. inflibnet.ac.innews-medical.net These enzyme systems are responsible for a variety of drug metabolism reactions, including the hydrolysis of ester linkages present in vecuronium. inflibnet.ac.inaneskey.com Studies have shown that progesterone (B1679170) can stimulate hepatic microsomal enzymes, potentially accelerating the clearance of vecuronium. ld99.com The efficient uptake of vecuronium by the liver and its subsequent metabolism are key factors in its clearance from the body. ccanesthesiareview.comnih.gov In fact, a significant portion of a vecuronium dose is taken up by the liver and excreted in the bile, either as the unchanged drug or as metabolites. ccanesthesiareview.com

The deacetylation of vecuronium is primarily mediated by esterases and cytochrome P450 (CYP) enzymes within the liver. While the specific P450 isoforms involved in vecuronium metabolism are not as extensively characterized as for some other drugs, the CYP3A subfamily, particularly CYP3A4, is known to metabolize steroid-based compounds and may play a role. researchgate.net Research on the related compound rocuronium (B1662866) has shown interactions with CYP3A4. researchgate.net Carboxylesterases, which are abundant in liver microsomes, are also key players in the hydrolysis of ester-containing drugs like vecuronium. cambridge.org These enzymes are characterized by their broad substrate specificity. cambridge.org

The hydrolysis of the acetyl ester at the C3 position is the main degradation pathway for vecuronium. aneskey.com This is because the acetate (B1210297) group at the 3-position is more susceptible to hydrolysis in aqueous solutions due to the facilitating effect of the adjacent basic piperidine (B6355638) group at the 2-position. aneskey.com

Role of Hepatic Microsomal Systems in Vecuronium Biotransformation.

Characterization of Other Desacetyl Metabolites (e.g., 17-desacetylvecuronium, 3,17-bisdesacetylvecuronium)

In addition to this compound, the metabolism of vecuronium also yields other deacetylated metabolites, including 17-desacetylvecuronium and 3,17-bisdesacetylvecuronium. ccanesthesiareview.comaneskey.com

17-Desacetylvecuronium : This metabolite is formed by the removal of the acetyl group at the 17-position of the steroid nucleus. aneskey.com It is considered to be less pharmacologically active than the parent compound and this compound. ld99.com

3,17-Bisdesacetylvecuronium : This metabolite results from the deacetylation at both the 3 and 17 positions. ccanesthesiareview.comaneskey.com It has significantly reduced neuromuscular blocking potency compared to vecuronium and its mono-deacetylated counterparts. nih.gov In vitro studies have even suggested that 3,17-bisdesacetylvecuronium may have an antagonistic effect when combined with vecuronium. nih.gov

While these other metabolites are formed, they are generally not found in clinically significant amounts. aneskey.comwashington.edu The primary metabolite of clinical concern remains this compound due to its substantial neuromuscular blocking activity, which is estimated to be between 50% and 80% of the potency of vecuronium. aneskey.comoup.comwikipedia.org

Quantitative Analysis of this compound Formation Pathways

Quantitative analysis has been crucial in understanding the clinical significance of this compound. Studies in healthy volunteers have shown that the conversion to this compound accounts for approximately 12% of vecuronium's total clearance. nih.gov This metabolite has been detected in the urine of some patients, accounting for up to 10% of the injected dose, and in bile, accounting for up to 25%. pfizermedicalinformation.com

A liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method has been developed for the quantitative analysis of vecuronium and this compound in blood and tissue samples. oup.com In one postmortem case, this compound was quantified in blood, urine, kidney, liver, spleen, and lung, highlighting its distribution throughout the body. oup.com

Pharmacokinetic Parameters of Vecuronium and this compound

Parameter Vecuronium This compound
Plasma Clearance 5.39 ml/kg/min 3.51 ml/kg/min
Steady-State Distribution Volume 152 ml/kg 254 ml/kg
Terminal Elimination Half-Life 34 min 116 min
Mean Residence Time 26 min 67 min
Renal Clearance 0.58 ml/kg/min 0.85 ml/kg/min

Data sourced from a study in healthy volunteers. nih.gov

In Vitro Models for Studying Vecuronium Deacetylation

A variety of in vitro models have been employed to investigate the metabolism and effects of vecuronium and its metabolites. These models offer a controlled environment to study specific mechanisms without the complexities of a whole organism. unl.pt

Isolated Human Hepatocytes : Studies using isolated human hepatocytes have been valuable for comparing the uptake and efflux of drugs like vecuronium between different species. nih.gov Research has shown that the uptake of vecuronium into human hepatocytes is significantly lower than in rat hepatocytes, which aligns with in vivo pharmacokinetic profiles. nih.gov

Liver Microsomes : Preparations of liver microsomes are a fundamental tool for studying the enzymatic activity of the cytochrome P450 system and other drug-metabolizing enzymes. inflibnet.ac.inresearchgate.netcambridge.org These models allow for the identification of specific enzymes involved in the biotransformation of vecuronium and can be used to investigate potential drug interactions. researchgate.net

Rat Hemidiaphragm Preparation : This classic in vitro model is used to assess the neuromuscular blocking potency of drugs. nih.gov Studies using the rat hemidiaphragm have been instrumental in determining the relative potencies of vecuronium and its metabolites, such as this compound and 3,17-bisdesacetylvecuronium, and have helped to characterize their interactions. nih.gov

Erythrocyte Mechanical Property Analysis : Some in vitro research has explored the effects of vecuronium on the mechanical properties of red blood cells, suggesting potential interactions with the cell membrane. researchgate.net

These in vitro systems, ranging from subcellular fractions to isolated tissues, provide crucial data on the metabolic pathways and pharmacological activity of this compound, complementing findings from clinical and in vivo studies.

Pharmacological Profile of 3 Desacetylvecuronium: in Vitro and Experimental System Studies

Molecular Mechanism of Action and Receptor Interactions

Competitive Antagonism at Postjunctional Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

3-Desacetylvecuronium, the primary and active metabolite of the neuromuscular blocking agent vecuronium (B1682833), exerts its pharmacological effect through competitive antagonism at postjunctional nicotinic acetylcholine receptors (nAChRs) located on the motor endplate. openanesthesia.orgderangedphysiology.com Structurally similar to acetylcholine (ACh), the endogenous neurotransmitter, this compound binds to the α-subunits of these receptors. oup.comwikianesthesia.org This binding action prevents ACh from accessing its receptor sites, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction. derangedphysiology.comoup.com

The interaction is a competitive one, meaning that an increased concentration of ACh can overcome the blockade by this compound. oup.com This principle forms the basis for the reversal of neuromuscular blockade by acetylcholinesterase inhibitors, which increase the concentration of ACh at the neuromuscular junction. ru.nl By occupying one or both of the two ACh binding sites on the nAChR, this compound effectively prevents the conformational change required to open the ion channel, thus blocking neuromuscular transmission. wikianesthesia.orgoup.comaneskey.com

Binding Kinetics and Affinity to nAChR Subunits

The neuromuscular blocking potency of this compound is directly related to its binding affinity for the subunits of the nicotinic acetylcholine receptor. Studies have shown that this metabolite retains a significant affinity for nAChRs, contributing to its pharmacological activity. oup.com The nAChR at the adult neuromuscular junction is a pentameric protein complex typically composed of two α1, one β1, one δ, and one ε subunit. aneskey.com The binding sites for acetylcholine and competitive antagonists like this compound are located at the interface between the α and adjacent subunits. wikipedia.org

The potency of aminosteroid (B1218566) compounds like this compound is influenced by their chemical structure, particularly the presence of acetylcholine-like moieties that facilitate interaction with the nAChRs. aneskey.com The 3-hydroxy metabolite of vecuronium, this compound, retains significant neuromuscular blocking potency, estimated to be around 50% to 80% of the parent compound, vecuronium. openanesthesia.orgoup.comoup.comaneskey.comderangedphysiology.com This high affinity is attributed to the preservation of the key structural features necessary for receptor binding, even after the deacetylation at the 3-position. oup.com In contrast, the 17-desacetyl metabolite is considerably weaker. oup.com

Research using recombinant nAChRs expressed in Xenopus laevis oocytes has allowed for detailed investigation of the binding affinities of various neuromuscular blocking agents. These studies have demonstrated a strong correlation between the potency of these drugs in inhibiting acetylcholine-activated currents and their clinical doses required for neuromuscular blockade. nih.gov The rank order of potency at the adult epsilon-containing nAChR generally aligns with clinical observations. nih.gov

Modulation of Ionic Channel Function

The binding of this compound to the nicotinic acetylcholine receptor directly modulates the function of its associated ion channel. wikipedia.org nAChRs are ligand-gated ion channels, and their activation by acetylcholine normally leads to a conformational change that opens the channel pore. wikipedia.orgfrontiersin.org This opening allows for the rapid influx of cations, primarily sodium (Na+), which depolarizes the postsynaptic membrane and initiates a muscle action potential. wikipedia.org

As a competitive antagonist, this compound binds to the receptor without inducing the conformational change necessary for channel opening. oup.com By occupying the binding sites, it prevents acetylcholine from activating the receptor, thus keeping the ion channel in its closed state. derangedphysiology.com This inhibition of ion flow across the motor endplate is the fundamental mechanism by which neuromuscular blockade is achieved. The process is a direct blockade of the channel's gating mechanism, preventing the conversion of the chemical signal from the motor neuron into an electrical signal in the muscle fiber. wikipedia.org The modulation of these channels is a complex process that can be influenced by various factors, including the specific subunit composition of the receptor. frontiersin.orgnumberanalytics.comnumberanalytics.com

Comparative Pharmacodynamic Studies in Experimental Animal Models

Relative Neuromuscular Blocking Potency (e.g., against Vecuronium, Pancuronium)

Experimental studies in various animal models have consistently demonstrated that this compound is a potent neuromuscular blocking agent, though generally less potent than its parent compound, vecuronium. The relative potency of this compound has been reported to be approximately 50-80% of that of vecuronium. openanesthesia.orgoup.comaneskey.comderangedphysiology.com This indicates that a higher concentration of the metabolite is required to produce the same degree of neuromuscular blockade as vecuronium.

In a study on healthy volunteers, the plasma concentration of this compound required to produce 50% neuromuscular block was found to be 123 ng/ml, compared to 102 ng/ml for vecuronium, confirming its slightly lower potency in humans. nih.gov

When compared to pancuronium (B99182), another aminosteroid neuromuscular blocker, vecuronium itself is about one-third more potent. pfizer.com Given that this compound is less potent than vecuronium, its potency relative to pancuronium would be correspondingly lower. Studies comparing vecuronium and pancuronium have shown that despite its greater potency, vecuronium has a shorter duration of action. nih.gov The deacetylation at the 3-position of the steroid nucleus in this compound, as with pancuronium, decreases its potency. aneskey.com

The following table summarizes the relative potencies based on available data.

CompoundRelative PotencySource
Vecuronium ~1.2 times more potent than this compound nih.gov
This compound 50-80% of Vecuronium's potency openanesthesia.orgoup.comaneskey.comderangedphysiology.com
Pancuronium Less potent than Vecuronium pfizer.comnih.gov

Dose-Response Characterization in Isolated Tissue Preparations (e.g., rat hemidiaphragm)

In vitro studies using isolated tissue preparations, such as the rat phrenic nerve-hemidiaphragm, have been instrumental in characterizing the dose-response relationship of this compound. These preparations allow for the direct assessment of neuromuscular blocking effects in a controlled environment.

A study utilizing the rat hemidiaphragm preparation established dose-response curves for vecuronium and its metabolites. nih.gov The results indicated that the relative potency at the 50% maximal effect (ED50) level for vecuronium and this compound was in the order of 1:1.2, suggesting that in this specific preparation, this compound was slightly less potent than vecuronium. nih.gov The study also investigated the interaction between vecuronium and its metabolites, finding that this compound interacted in an additive fashion with vecuronium. nih.gov Other in vitro experiments on the rat phrenic nerve-hemidiaphragm have also been used to study the effects of various conditions, such as hypothermia, on the action of neuromuscular blocking drugs. researchgate.net

The following table presents data from a study on the rat hemidiaphragm.

CompoundRelative Potency (ED50)Interaction with VecuroniumSource
Vecuronium 1- nih.gov
This compound 1.2Additive nih.gov
3,17-Desacetylvecuronium 27Antagonistic nih.gov

Time Course of Neuromuscular Blockade in Specific Animal Species (e.g., cats, dogs, rats, rhesus monkeys)

The neuromuscular blocking properties and time course of action for this compound have been characterized in several animal models. These studies are crucial for understanding its potential contribution to neuromuscular blockade, particularly during prolonged administration of its parent compound, vecuronium.

Cats: In-depth studies in anesthetized cats have provided detailed pharmacodynamic data for this compound. In healthy control cats, the onset of neuromuscular blockade is rapid and consistent. However, the duration of action and recovery time are notably influenced by hepatic function. In cats with induced fulminant hepatitis, the duration of action and recovery index were significantly prolonged compared to control animals, highlighting the liver's role in its clearance. pfizer.com Conversely, renal failure did not significantly alter the pharmacodynamic variables of this compound in cats, suggesting a lesser dependence on kidney function for its elimination in this species. pfizer.comnih.gov The onset of neuromuscular blockade was found to be similar across all groups (control, renal failure, and liver failure). pfizer.com

Dogs: Animal screening studies in dogs have established that this compound possesses significant neuromuscular blocking activity, estimated to be 50% or more of the potency of the parent compound, vecuronium. pfizer.com At equipotent doses, the duration of action of this compound is approximately the same as that of vecuronium in dogs. pfizer.compfizermedicalinformation.com One study noted that only vecuronium and this compound produced neuromuscular blockade at the doses studied, while other metabolites did not.

Rats: In vitro studies using the rat hemidiaphragm preparation have been conducted to determine the relative potency of this compound. These experiments revealed that this compound and vecuronium interact in an additive fashion. nih.gov The relative potency of this compound was found to be slightly less than that of vecuronium in this model. nih.gov Studies on isolated perfused rat livers show that vecuronium is rapidly taken up and metabolized to this compound (referred to as the 3-hydroxy metabolite), with both compounds being excreted in the bile. nih.gov

Rhesus Monkeys: Studies in anesthetized rhesus monkeys have demonstrated that this compound induces a reversible neuromuscular blockade. The recovery from this blockade can be significantly accelerated by the administration of a reversal agent. In one study, the mean spontaneous recovery time to a train-of-four (TOF) ratio of 90% was 17.6 minutes.

Animal SpeciesParameterFindingCitations
Cat (Healthy Control)Onset TimeSimilar to cats with liver or renal failure pfizer.com
Duration of Action82 +/- 32 min pfizer.com
Recovery Index10 +/- 4 min pfizer.com
Cat (Liver Failure)Onset TimeSimilar to control cats pfizer.com
Duration of Action168 +/- 62 min (Significantly prolonged) pfizer.com
Recovery Index39 +/- 19 min (Significantly prolonged) pfizer.com
DogPotency & DurationPotency is ≥50% of vecuronium; duration is similar to vecuronium at equipotent doses. pfizer.compfizermedicalinformation.com
RatPotency (In Vitro)Slightly less potent than vecuronium (relative potency ratio of 1.2:1). nih.gov
Rhesus MonkeySpontaneous Recovery Time (to TOF 90%)17.6 min

Structure-Activity Relationships (SAR) Analysis of this compound

The potency and action of aminosteroid neuromuscular blockers are intrinsically linked to their chemical structure. The analysis of this compound provides a clear example of these structure-activity relationships (SAR).

Influence of 3-Deacetylation on Aminosteroid Pharmacophores

The aminosteroid pharmacophore responsible for neuromuscular blockade relies on specific chemical groups attached to the rigid steroid nucleus. In vecuronium, two such crucial groups are the acetyl esters at the 3- and 17-positions of the androstane (B1237026) skeleton. pfizermedicalinformation.com These ester groups, particularly in combination with the nearby quaternary ammonium (B1175870) functions, create moieties that mimic acetylcholine (ACh), facilitating their binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. nih.gov

Stereochemical Determinants of Receptor Interaction

The three-dimensional arrangement, or stereochemistry, of aminosteroid compounds is a critical determinant of their interaction with the nAChR. The steroid nucleus provides a bulky and rigid backbone, ensuring a relatively fixed distance between the key functional groups. uky.edu

The interaction is highly stereospecific. The D-ring of the steroid, which includes the 17β-acetoxy group and the 16β-piperidino group, forms a structure that closely resembles an acetylcholine molecule. veteriankey.com The specific cis conformation of this D-ring "ACh moiety" is considered optimal for binding to the nicotinic receptor, whereas the A-ring moiety has a trans conformation that is more associated with muscarinic (cardiac) receptor interactions. veteriankey.com The loss of the A-ring quaternary methyl group in vecuronium (and its 3-desacetyl metabolite) compared to pancuronium is what largely eliminates the vagolytic (tachycardic) effects, while preserving high neuromuscular blocking potency due to the intact D-ring pharmacophore. pfizermedicalinformation.comveteriankey.com Therefore, the precise stereochemical configuration of the D-ring is the primary driver for the potent and specific neuromuscular blocking action of this compound, even after the loss of the 3-acetyl group.

Comparative SAR with Other Steroidal Alkaloid Neuromuscular Blockers

Comparing the SAR of this compound with other steroidal blockers like pancuronium and rocuronium (B1662866) further clarifies the roles of specific structural features.

Versus Pancuronium: Pancuronium is a bisquaternary aminosteroid, meaning it has two positively charged quaternary nitrogen atoms, one in the A-ring (at position 2) and one in the D-ring (at position 16). pfizermedicalinformation.com Vecuronium, and by extension this compound, is a monoquaternary analogue of pancuronium, lacking the methyl group on the nitrogen atom in the A-ring's piperidine (B6355638) substituent. pfizermedicalinformation.comnih.gov This single structural modification is profound. It drastically reduces the compound's ability to block cardiac muscarinic receptors, thereby minimizing the vagolytic effects (e.g., tachycardia) that are characteristic of pancuronium. pfizermedicalinformation.comveteriankey.com The neuromuscular blocking potency, however, remains high and comparable to pancuronium because the essential D-ring pharmacophore is preserved. nih.govuky.edu

Versus Rocuronium: Rocuronium was developed from the vecuronium structure with the specific goal of achieving a more rapid onset of action. This was accomplished by modifying the D-ring substituents to include an allyl group on the piperidino nitrogen and a hydroxyl group at position 17. These changes result in a lower-potency molecule compared to vecuronium. There is a well-established inverse relationship between potency and onset time for nondepolarizing neuromuscular blockers; lower potency means a higher dose is needed, which creates a steeper concentration gradient and faster diffusion to the neuromuscular junction, resulting in a quicker onset of blockade. Therefore, while this compound is a metabolite, rocuronium is a purposefully designed analogue with different kinetic properties.

Versus Other Vecuronium Metabolites: The other metabolites of vecuronium, 17-desacetylvecuronium and 3,17-bisdesacetylvecuronium, are significantly less potent than this compound. msdvetmanual.com The 17-desacetyl metabolite has very little neuromuscular blocking activity, which reinforces the concept that the 17-acetyl group is a critical component of the primary D-ring pharmacophore responsible for binding to the nicotinic receptor. veteriankey.com The 3,17-bisdesacetyl metabolite, lacking both ester groups, has even less activity. msdvetmanual.com

CompoundKey Structural Feature(s) Compared to this compoundResulting Pharmacological DifferenceCitations
PancuroniumBisquaternary (quaternary nitrogen in A-ring) and has a 3-acetyl group.Similar neuromuscular potency but has significant vagolytic (cardiovascular) effects. pfizermedicalinformation.comnih.govveteriankey.com
VecuroniumContains a 3-acetyl group (parent compound).Higher neuromuscular potency (~20-50% more potent). pfizermedicalinformation.comresearchgate.net
RocuroniumDifferent D-ring substituents designed for faster onset.Lower potency but a much more rapid onset of action.
17-DesacetylvecuroniumLacks the 17-acetyl group but retains the 3-acetyl group.Significantly lower neuromuscular potency. veteriankey.com

Pharmacokinetics and Disposition of 3 Desacetylvecuronium in Research Models

Absorption and Distribution Profiles in Experimental Systems

Following its formation from the parent compound vecuronium (B1682833), 3-desacetylvecuronium is distributed throughout the body. In human volunteers, this compound has demonstrated a larger steady-state volume of distribution compared to vecuronium. nih.gov Specifically, the median steady-state distribution volume for this compound was found to be 254 ml/kg, with a range of 215-410 ml/kg. nih.gov This is in contrast to vecuronium's median of 152 ml/kg. nih.gov A larger volume of distribution suggests a greater extent of tissue distribution for the metabolite.

In a study involving critically ill patients, the steady-state volume of distribution for vecuronium, the precursor to this compound, was noted to be substantial, with a median of 494 ml/kg and a range of 368–1765 ml/kg. oup.comresearchgate.net While this data pertains to the parent drug, it provides context for the distribution characteristics of aminosteroid (B1218566) compounds in such patient populations. Research in cats has shown that the volume of distribution at steady state for this compound was not different between control animals and those with liver failure. nih.gov

Quantitative analysis in postmortem samples has identified the presence of this compound in various tissues, including the kidney, liver, spleen, and lung, confirming its distribution beyond the plasma. oup.com For instance, in one case, the concentrations were 0.271 mg/kg in the kidney, 0.100 mg/kg in the liver, 0.082 mg/kg in the spleen, and 0.164 mg/kg in the lung. oup.com

Clearance Mechanisms and Pathways

The clearance of this compound from the body involves multiple organ systems, primarily the liver and kidneys.

Hepatic Clearance Contributions in Isolated Organs

The liver is a principal site for the metabolism of vecuronium to this compound. aneskey.comwashington.edu This conversion is mediated by hepatic microsomal enzymes through deacetylation at the 3-position. washington.edu Studies in isolated perfused rat liver models have demonstrated the significant role of the liver in the uptake and metabolism of vecuronium, with approximately 30% of an administered dose being excreted in the bile as the 3-hydroxy metabolite (this compound). nih.gov This indicates a substantial hepatic contribution to the formation and subsequent clearance of this metabolite. In cats with induced fulminant hepatitis, the plasma clearance of this compound was significantly reduced to 2.8 ml/kg/min compared to 14.1 ml/kg/min in control cats, highlighting the liver's crucial role in its elimination. nih.gov

Renal Clearance Contributions in Experimental Animals

Renal excretion is a significant pathway for the elimination of this compound. aneskey.comwashington.edu In healthy human volunteers, the renal clearance of this compound was measured at a median of 0.85 ml/kg/min. nih.gov It is estimated that renal clearance accounts for approximately one-sixth of the total elimination of this compound. washington.eduaneskey.com In control cats, 19% of the administered this compound was recovered in the urine. nih.gov Interestingly, in a study on cats with induced kidney failure, the pharmacokinetic variables of this compound did not differ from those in control cats, suggesting that in this animal model, other clearance pathways can compensate for the loss of renal function. nih.gov

Biliary Excretion Routes in Animal Models

Biliary excretion is a major route for the elimination of this compound. In control cats, a significant portion, 70% of the administered dose, was recovered in the bile and liver. nih.gov Studies on the parent compound, vecuronium, in isolated perfused rat livers also show substantial biliary excretion, with about 30-40% cleared into the bile as unchanged vecuronium and its metabolites. nih.govderangedphysiology.com This underscores the importance of the hepatobiliary system in the disposition of this compound.

Elimination Half-Life and Mean Residence Time Determination in Pre-Clinical Studies

The elimination half-life of this compound is notably longer than that of its parent compound, vecuronium. In a study with healthy human volunteers, the terminal elimination half-life of this compound was found to be a median of 116 minutes, with a wide range of 44-672 minutes. nih.gov This is significantly longer than the median half-life of 34 minutes for vecuronium. nih.gov

The mean residence time (MRT), which represents the average time the drug molecules stay in the body, was also longer for this compound. The median MRT for the metabolite was 67 minutes (range: 42-145 minutes), compared to 26 minutes for vecuronium. nih.gov In a study on cats, the MRT of this compound was 49 minutes in control animals. nih.gov The longer half-life and MRT of this compound contribute to its potential for accumulation, especially with prolonged administration of vecuronium.

Impact of Altered Organ Function on Pharmacokinetics in Research Models

The pharmacokinetics of this compound are significantly influenced by the functional status of the liver and kidneys.

In a study using a cat model of galactosamine-induced fulminant hepatitis, liver failure led to a dramatic decrease in the plasma clearance of this compound (from 14.1 to 2.8 ml/kg/min) and a substantial increase in its mean residence time (from 49 to 334 minutes). nih.gov This demonstrates the high dependence of this compound clearance on normal hepatic function.

Conversely, in the same study, bilateral ligation of the renal pedicles to induce kidney failure in cats did not result in significant changes to the pharmacokinetic parameters of this compound compared to control animals. nih.gov This suggests that in this specific animal model, hepatic and biliary clearance mechanisms could effectively compensate for the absence of renal elimination. However, in critically ill patients with renal failure, accumulation of the 3-desacetyl metabolite has been implicated in the prolonged duration of action of vecuronium. aneskey.com

Pharmacokinetic Parameters of this compound in Different Research Models

Parameter Species Model Value Reference
Steady-State Volume of Distribution Human Healthy Volunteers 254 ml/kg (median) nih.gov
Plasma Clearance Human Healthy Volunteers 3.51 ml/kg/min (median) nih.gov
Cat Control 14.1 ml/kg/min nih.gov
Cat Liver Failure 2.8 ml/kg/min nih.gov
Renal Clearance Human Healthy Volunteers 0.85 ml/kg/min (median) nih.gov
Elimination Half-Life Human Healthy Volunteers 116 minutes (median) nih.gov
Mean Residence Time Human Healthy Volunteers 67 minutes (median) nih.gov
Cat Control 49 minutes nih.gov
Cat Liver Failure 334 minutes nih.gov
Biliary and Liver Recovery Cat Control 70% of dose nih.gov
Urinary Recovery Cat Control 19% of dose nih.gov

Studies in Experimental Hepatic Dysfunction Models

The liver plays a crucial role in the metabolism and clearance of many compounds, including the active metabolite this compound. To understand the impact of liver impairment on the pharmacokinetics of this compound, researchers have utilized experimental animal models that mimic human hepatic dysfunction. nih.govxiahepublishing.com

A significant study investigated the pharmacokinetics, biodisposition, and neuromuscular blocking properties of this compound in an experimental model of fulminant hepatitis induced by galactosamine in cats. nih.gov This model is designed to replicate severe liver failure. nih.gov In this research, six cats with induced liver failure were compared to a control group of six healthy cats. nih.gov

The findings revealed substantial alterations in the pharmacokinetic profile of this compound in the presence of hepatic dysfunction. nih.gov Plasma clearance was significantly reduced in the liver failure group compared to the control group. nih.gov Concurrently, the mean residence time (MRT) of the compound was markedly greater in the cats with experimental hepatitis. nih.gov However, the volume of distribution at steady state (Vss) did not show a significant difference between the two groups. nih.gov These changes indicate that the elimination of this compound is significantly impaired during liver failure, leading to its prolonged presence in the plasma. nih.gov

The study also noted that in control cats, a substantial portion of the administered this compound (70 ± 18%) was recovered in the bile and liver, underscoring the liver's importance in its elimination. nih.gov The impairment of this primary clearance pathway in the hepatic dysfunction model logically explains the observed decrease in plasma clearance and extended residence time. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in a Cat Model of Hepatic Dysfunction vs. Control

Pharmacokinetic ParameterControl Group (n=6)Hepatic Dysfunction Group (n=6)
Plasma Clearance (ml.kg⁻¹.min⁻¹) 14.1 ± 6.52.8 ± 0.6
Mean Residence Time (min) 49 ± 29334 ± 225
Volume of Distribution at Steady State (Vss) Not significantly differentNot significantly different
Data sourced from a study in adult cats. nih.gov

Studies in Experimental Renal Dysfunction Models

While the liver is a primary site for the clearance of this compound, the role of the kidneys in its disposition has also been a subject of investigation. nih.govderangedphysiology.com To elucidate the impact of renal failure on the pharmacokinetics of this metabolite, researchers have employed anephric animal models, which simulate a complete loss of kidney function. nih.govru.nl

In a key study, the pharmacokinetics of this compound were examined in five adult cats rendered anephric through the surgical ligation of both renal pedicles. nih.gov This experimental group was compared with a control group of six healthy cats with normal renal function. nih.gov

The results from this research model were definitive: the absence of renal function did not significantly alter the pharmacokinetic profile of this compound. nih.gov Key parameters, including plasma clearance, volume of distribution, and mean residence time, did not differ between the cats with induced kidney failure and the control cats. nih.gov This finding suggests that renal excretion is not a major pathway for the elimination of this compound in this animal model. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in a Cat Model of Renal Dysfunction vs. Control

Pharmacokinetic ParameterControl Group (n=6)Renal Dysfunction Group (n=5)
Plasma Clearance No significant differenceNo significant difference
Mean Residence Time No significant differenceNo significant difference
Volume of Distribution at Steady State No significant differenceNo significant difference
Data sourced from a study in adult cats where renal failure was induced by bilateral ligation of the renal pedicles. nih.gov

Analytical Methodologies for 3 Desacetylvecuronium in Research

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical strategies for 3-desacetylvecuronium. These methods offer high specificity and allow for the simultaneous determination of the parent compound, vecuronium (B1682833), and its metabolites.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for the determination of this compound in various biological samples. nih.govumin.ac.jp This technique provides excellent sensitivity and specificity. Typically, the analysis is performed using a reversed-phase C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component with a modifier such as formic acid to ensure efficient ionization. nih.govoup.com

Electrospray ionization (ESI) is operated in the positive ion mode, which is well-suited for the quaternary amine structure of this compound. oup.com The mass spectrometer is often run in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and achieve low detection limits. oup.comsoft-tox.org In a study developing a quantitative method for vecuronium and this compound, LC-ESI-MS was used to analyze postmortem blood and tissue samples. nih.govoup.com The method demonstrated high sensitivity, with a limit of detection of 0.005 mg/L and a limit of quantitation of 0.010 mg/L in blood for this compound. nih.gov

Research Finding: A validated LC-ESI-MS method successfully quantified this compound in postmortem specimens, with concentrations found to be 0.100 mg/L in blood, 0.040 mg/L in urine, and ranging from 0.082 to 0.271 mg/kg in various tissues including the liver, spleen, lung, and kidney. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of this compound, often serving as an internal standard in the quantification of other neuromuscular blocking agents like rocuronium (B1662866). researchgate.netresearchgate.net Due to the low volatility and polar nature of this compound, derivatization is a common prerequisite for GC analysis. oup.comoup.com

One approach involves an iodide ion pair formation followed by a liquid-liquid extraction to neutralize the positive charge of the quaternary amine, allowing it to be partitioned into an organic phase. researchgate.net This is followed by analysis using a capillary column and an electron impact ionization mass spectrometer as the detector. researchgate.net While effective, these derivatization and extraction procedures can be time-consuming. oup.com

Research Finding: In a GC-MS method developed for rocuronium analysis, this compound was successfully used as an internal standard. The method involved iodide ion pair formation and a single-step liquid-liquid extraction with dichloromethane. researchgate.net

Before the widespread adoption of mass spectrometry, high-performance liquid chromatography (HPLC) with specialized detectors was a common method for quantifying this compound. These methods often require post-column derivatization or specific detection techniques to achieve adequate sensitivity.

Methods have been developed using HPLC coupled with electrochemical detection, which offers a sensitive way to measure vecuronium and its deacetylated metabolites in human plasma. researchgate.net Another approach involves post-column ion-pair extraction with a fluorescent anion, such as 9,10-dimethoxyanthracene-2-sulphonate (DAS), followed by fluorimetric detection. researchgate.net This method has been validated for routine monitoring in plasma and is applicable to other biological matrices like urine, bile, and tissue homogenates. researchgate.net

Research Finding: An HPLC assay with post-column ion-pair extraction and fluorimetric detection was developed and validated for monitoring vecuronium and its metabolites. The detection limit for vecuronium was approximately 5 ng/ml in plasma. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS).

Optimized Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before instrumental analysis. The choice of extraction protocol depends on the nature of the biological sample (e.g., plasma, urine, tissue homogenates) and the subsequent analytical technique. japsonline.com

For LC-MS/MS analysis, solid-phase extraction (SPE) is a commonly employed and efficient technique. umin.ac.jpoup.com Weak cation exchange cartridges are particularly useful for extracting quaternary amino steroidal compounds like this compound from serum. umin.ac.jp A typical SPE procedure involves conditioning the column, applying the sample, washing away interferences, and finally eluting the analyte with a suitable solvent mixture, such as methanol (B129727) containing a small percentage of acid. oup.com This method generally yields cleaner extracts and better recovery compared to liquid-liquid extraction. oup.com

Liquid-liquid extraction (LLE) is another option, often used in GC-MS methods. This typically involves an ion-pairing agent to neutralize the charge on the analyte, allowing it to be extracted from the aqueous biological matrix into an immiscible organic solvent like dichloromethane. soft-tox.orgresearchgate.net However, LLE can sometimes suffer from issues like ion suppression in LC-ESI-MS due to high salt content. oup.com

For tissue samples, homogenization is the first step. The tissue homogenate can then be subjected to extraction protocols similar to those used for blood or plasma, such as SPE. nih.govoup.com

Protein precipitation is a simpler and faster sample preparation technique that can be used. oup.com This involves adding a precipitating agent like acetonitrile or trichloroacetic acid to the sample (e.g., whole blood) to denature and remove proteins. oup.comsoft-tox.org The resulting supernatant can then be further purified or directly injected into the analytical system. oup.com

Extraction MethodBiological MatrixKey Steps & ReagentsTypical Recovery
Solid-Phase Extraction (SPE) Blood, Urine, Tissue HomogenatesConditioning (methanol, water, buffer), Sample Loading, Washing (buffer, methanol/buffer), Elution (methanol w/HCl)>95%
Liquid-Liquid Extraction (LLE) PlasmaIon-pairing (e.g., saturated KI), Extraction with organic solvent (e.g., dichloromethane)~50-75%
Protein Precipitation Whole BloodAddition of chloroform (B151607) and trichloroacetic acid, vortexing, centrifugation96.0 to 109.1% (for similar compounds)

Table data compiled from multiple sources. oup.comoup.comresearchgate.net

Method Validation Parameters for Research Assay Robustness

To ensure that an analytical method is reliable, accurate, and reproducible for research purposes, it must be properly validated. wjarr.comedqm.eu Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net This is established by analyzing a series of standards of known concentrations to construct a calibration curve. The calibration curve is a regression model that plots the instrument response against the analyte concentration. researchgate.netannlabmed.org

For the quantitative analysis of this compound, a multi-point calibration curve is typically generated using spiked blank biological matrix (e.g., drug-free blood). oup.comscribd.com The linearity of the curve is evaluated by calculating the coefficient of determination (R²), which should ideally be very close to 1.0. researchgate.net International guidelines often recommend using a minimum of five concentration points to establish linearity.

Research Finding: In a validated LC-ESI-MS method for this compound, linearity was established over a concentration range of 0.01 to 1.00 mg/L. nih.govoup.com The method consistently produced correlation coefficients (R²) of 0.999 or greater, indicating a strong linear relationship. nih.govoup.com

Research Finding: A separate LC-ESI-MS method for the simultaneous determination of vecuronium and its metabolites demonstrated linear responses over a concentration range of 0.25 to 50.0 ng/mL for each compound. umin.ac.jp

Analytical MethodAnalyteLinear RangeCorrelation Coefficient (R²)
LC-ESI-MSThis compound0.01 - 1.00 mg/L≥ 0.999
LC-ESI-MSThis compound0.25 - 50.0 ng/mLNot explicitly stated, but "linear responses" reported
Capillary GCThis compound4 - 5000 ng/mLNot explicitly stated, but assay showed a 10³-fold linear range

Table data compiled from multiple sources. nih.govumin.ac.jpoup.comresearchgate.net

Limits of Detection (LOD) and Quantitation (LOQ)

The limits of detection (LOD) and quantitation (LOQ) are fundamental parameters in analytical chemistry that define the sensitivity of a given method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the context of this compound research, establishing low LOD and LOQ values is critical for detecting and quantifying the metabolite in biological matrices where it may be present in trace amounts.

Several analytical techniques have been developed for this purpose, with liquid chromatography coupled with mass spectrometry being a predominant approach. For instance, a liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method developed for the analysis of this compound in blood reported an LOD of 0.005 mg/L and an LOQ of 0.010 mg/L. nih.govresearchgate.netresearchgate.net Another sensitive liquid chromatography–electrospray ionization-mass spectrometry (LC–ESI-MS) method determined the LOD and LOQ for this compound in serum to be 0.10 ng/mL and 0.25 ng/mL, respectively. umin.ac.jp Gas chromatography-mass spectrometry (GC-MS) has also been utilized, with one assay demonstrating a lower limit of detection of 4 ng/mL for this compound. researchgate.net

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Source(s)
LC-ESI-MS Blood 0.005 mg/L (5 ng/mL) 0.010 mg/L (10 ng/mL) nih.gov, researchgate.net, researchgate.net
LC-ESI-MS Serum 0.10 ng/mL 0.25 ng/mL umin.ac.jp

Accuracy, Precision, and Selectivity in Research Applications

The reliability of any quantitative analytical method rests on its accuracy, precision, and selectivity. Accuracy refers to the closeness of a measured value to a standard or known value, while precision describes the closeness of two or more measurements to each other. Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Analytical methods for this compound have demonstrated high levels of these performance characteristics. A liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method showed excellent precision, with both intra- and interday coefficients of variation (CV) being less than 10%. nih.govresearchgate.netoup.com The same method exhibited strong linearity over a concentration range of 0.01 to 1.00 mg/L, with correlation coefficients of 0.999 or greater, indicating a high degree of accuracy across the tested range. nih.govoup.com The selectivity of this method was confirmed by analyzing spiked blood samples containing 55 non-structurally related compounds, with no interferences identified. oup.com Similarly, another LC-ESI-MS method showed linear responses for this compound over a concentration range of 0.25–50.0 ng/mL with a correlation coefficient between 0.998 and 0.999. umin.ac.jp

Table 2: Method Validation Parameters for this compound Analysis

Analytical Method Validation Parameter Finding Source(s)
LC-ESI-MS Precision Intra- and interday coefficients of variation (CV) < 10%. nih.gov, researchgate.net, oup.com
LC-ESI-MS Linearity / Accuracy Correlation coefficient ≥ 0.999 over a 0.01-1.00 mg/L range. nih.gov, oup.com
LC-ESI-MS Selectivity No interference observed from 55 non-structurally related compounds. oup.com

Application of Internal Standards in Quantitative Assays

In quantitative analysis, particularly when dealing with complex biological matrices and multi-step sample preparation procedures, an internal standard (IS) is essential. The IS is a compound added in a constant amount to samples, calibrators, and controls. It helps to correct for the loss of analyte during sample processing and to compensate for variability in instrument response, thereby improving the accuracy and precision of the measurement.

For the analysis of this compound, the choice of an internal standard is typically a structurally similar compound to ensure it behaves similarly to the analyte during extraction and analysis. Pancuronium (B99182) (PAN) has been selected as a suitable internal standard for the quantification of this compound and its parent compound, vecuronium, in LC-MS methods due to its structural resemblance. oup.com

Interestingly, this compound itself has been employed as an internal standard in the development of analytical methods for other neuromuscular blocking agents. Specifically, it has served as the internal standard in a gas chromatography-mass spectrometric (GC-MS) assay for quantifying rocuronium in plasma. researchgate.netresearchgate.netresearchgate.net

Table 3: Use of Internal Standards in Assays Involving this compound

Analyte(s) Internal Standard Used Analytical Technique Source(s)
Vecuronium, this compound Pancuronium LC-MS oup.com

Interactions and Modulating Factors in Experimental Systems

Pharmacokinetic and Pharmacodynamic Interactions with Co-Administered Compounds in Research Models

The activity of 3-desacetylvecuronium can be significantly altered by the presence of other compounds, a phenomenon studied in various research models. These interactions can be either pharmacokinetic, affecting the drug's absorption, distribution, metabolism, and excretion, or pharmacodynamic, involving changes at the site of action. ukzn.ac.za

In animal models, organ function has a pronounced impact on the pharmacokinetics of this compound. A study in cats with induced liver failure demonstrated a significantly lower plasma clearance (2.8 ± 0.6 ml.kg-1.min-1) and a greater mean residence time (334 ± 225 min) compared to control cats (14.1 ± 6.5 ml.kg-1.min-1 and 49 ± 29 min, respectively). nih.gov This resulted in a prolonged duration of neuromuscular blockade. nih.gov Conversely, in a cat model of renal failure, the pharmacokinetic and pharmacodynamic variables of this compound did not differ from controls. nih.gov

Interactions also occur with other metabolites. In vitro research has shown that 3,17-didesacetylvecuronium, another metabolite of vecuronium (B1682833), can have antagonistic interactions with vecuronium, potentially reducing the efficacy of neuromuscular blockade. Furthermore, various drugs can potentiate neuromuscular block through different mechanisms. A number of antibiotics have been shown to enhance neuromuscular blockade by inhibiting presynaptic acetylcholine (B1216132) release or stabilizing the postsynaptic membrane. oup.com Other drugs, such as magnesium, lidocaine, β-blockers, and calcium channel blockers, may potentiate the block by directly affecting ion transport at the neuromuscular junction. oup.com

Table 1: Pharmacokinetic and Pharmacodynamic Interactions in Research Models

Condition / Co-Administered CompoundModel SystemObserved InteractionPrimary Mechanism
Liver FailureCat ModelDecreased plasma clearance and prolonged duration of action of this compound. nih.govPharmacokinetic (Altered Metabolism/Excretion). nih.gov
Renal FailureCat ModelNo significant change in this compound pharmacokinetics or pharmacodynamics. nih.govPharmacokinetic. nih.gov
3,17-didesacetylvecuroniumIn VitroAntagonistic interaction with vecuronium. Pharmacodynamic.
MagnesiumGeneral/ExperimentalPotentiation of neuromuscular block. oup.comPharmacodynamic (Presynaptic and Postsynaptic Effects). oup.com
Certain AntibioticsGeneral/ExperimentalEnhancement of neuromuscular block. oup.comPharmacodynamic (Inhibition of presynaptic ACh release, postsynaptic membrane stabilization). oup.com

Influence of Acid-Base Balance on Activity in In Vitro and Animal Preparations

Acid-base status is a critical factor that can modulate the effects of neuromuscular blocking agents. Experimental and clinical research indicates that acidosis, particularly metabolic acidosis, is associated with an intensified and prolonged neuromuscular blockade from aminosteroid (B1218566) compounds and their metabolites. researchgate.netnih.govaast.org One study noted that prolonged paralysis in patients receiving long-term vecuronium infusions was associated with a lower blood pH and higher plasma concentrations of this compound. aast.org

In general, acidosis is thought to increase the potency of non-depolarizing muscle relaxants, while alkalosis may induce a degree of resistance to their effects. nih.govmedcraveonline.com The mechanism for this potentiation during acidosis is believed to be primarily pharmacodynamic, occurring at the neuromuscular junction itself, although effects on muscle contractility may also play a role. medcraveonline.com Respiratory acidosis has been shown in some preparations to impair the reversal of neuromuscular blockade. medcraveonline.com In-vitro studies utilizing indirectly elicited twitch tension have been employed to investigate the direct effects of metabolic and respiratory acid-base changes on neuromuscular transmission in the presence of non-depolarizing muscle relaxants. researchgate.net

Table 2: Influence of Acid-Base Status on Neuromuscular Blockade

Acid-Base ConditionExperimental ObservationImplication for this compound Activity
Metabolic AcidosisAssociated with prolonged paralysis and elevated plasma levels of this compound. researchgate.netaast.orgPotentiated and prolonged neuromuscular blockade.
Respiratory AcidosisCan impair antagonism/reversal of neuromuscular block. medcraveonline.comMay prolong the recovery from blockade.
Alkalosis (Metabolic or Respiratory)May induce resistance to non-depolarizing relaxants. nih.govmedcraveonline.comPotentially reduced neuromuscular blocking effect.

Temperature Effects on Metabolism and Receptor Binding Kinetics in Experimental Conditions

Temperature has a significant influence on the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents, though its effect on this compound differs notably from that on its parent compound, vecuronium. gva.esmedcraveonline.com

Table 3: Effect of Temperature on Clearance of Vecuronium and this compound

CompoundTemperature ConditionObserved Effect on Plasma Clearance
VecuroniumHypothermia (e.g., 34°C - 36.5°C)Decreased by 10-20% per 1°C reduction. medcraveonline.comgva.esmedcraveonline.com
This compoundHypothermia (e.g., 34°C - 37.5°C)No significant change. medcraveonline.comgva.esmedcraveonline.com

Investigation of Modulating Presynaptic Receptors and Acetylcholine Release in Neuromuscular Junction Models

The action of this compound, like other non-depolarizing neuromuscular blocking drugs, is not limited to the postsynaptic acetylcholine receptor. It also involves interactions with presynaptic receptors on the motor nerve terminal, which modulate the release of acetylcholine (ACh). washington.eduoup.comaneskey.com

Experimental models of the neuromuscular junction show that non-depolarizing agents act as antagonists at prejunctional nicotinic receptors. oup.comaneskey.com These presynaptic receptors are involved in the mobilization of ACh vesicles to the readily releasable pool. washington.eduaneskey.com By blocking these receptors, this compound impairs the ability of the nerve terminal to sustain ACh release during high-frequency stimulation, a mechanism that underlies the clinically observed phenomena of "tetanic fade" and "train-of-four (TOF) fade". oup.comaneskey.com

Advanced Research Avenues and Future Directions

Computational Chemistry and Molecular Modeling Applications

Computational methods are proving invaluable in understanding the nuanced interactions of 3-desacetylvecuronium at a molecular level. These in silico approaches allow for detailed exploration of its binding characteristics and provide a foundation for the rational design of new molecules.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

At the forefront of this research is the use of molecular docking and dynamics simulations to model the interaction between this compound and its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR). aneskey.comwashington.eduaneskey.com The nAChR is a pentameric ligand-gated ion channel composed of different subunits (α, β, δ, ε) arranged around a central pore. aneskey.comwashington.eduaneskey.comelifesciences.org The binding of agonists like acetylcholine to the two orthosteric sites, located at the interface between subunits, triggers a conformational change that opens the ion channel. elifesciences.orgjaypeedigital.com

Molecular docking studies help predict the preferred binding orientation of this compound within the nAChR's binding pocket. mdpi.comlifechemicals.com These simulations consider the steric and electrostatic complementarity between the ligand and the receptor. Following docking, molecular dynamics (MD) simulations provide a dynamic view of the complex, revealing how the ligand and receptor move and interact over time. mdpi.comsemanticscholar.org These simulations have been crucial in understanding the stability of the ligand-receptor complex and the subtle conformational changes induced by binding. mdpi.comsemanticscholar.org For instance, MD simulations can reveal the stability of interactions between the compound and key amino acid residues in the receptor's aromatic cage, such as tyrosine and tryptophan. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational tool for designing novel analogs of this compound with potentially improved properties. oup.comspu.edu.sy QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.sy By quantifying physicochemical properties such as hydrophobicity, electronic effects, and steric parameters, researchers can predict the activity of new, unsynthesized molecules. spu.edu.sy

This approach allows for the virtual screening of large libraries of potential analogs, prioritizing the synthesis of those most likely to exhibit desired characteristics. oup.com For neuromuscular blocking agents, QSAR can aid in the development of compounds with altered potency, duration of action, or metabolic stability. oup.comwikipedia.org While extensively used in the broader pharmaceutical industry, the application of QSAR to neuromuscular blocking agents is an area with ongoing potential for exploration and refinement. oup.com

Predicting Binding Energetics and Conformational Changes

A key goal of computational modeling is to accurately predict the binding energetics and conformational changes that occur upon the formation of the this compound-receptor complex. elifesciences.orgsemanticscholar.org Calculating the binding free energy provides a quantitative measure of the affinity of the ligand for the receptor. This information is critical for understanding the potency of the compound.

Computational methods can also predict the conformational changes in both the ligand and the receptor upon binding. elifesciences.org Flexible molecules often incur an energy penalty to adopt the specific conformation required for binding. oup.com Understanding these changes is essential, as the interaction with the receptor can induce subtle shifts in the protein's structure, which are fundamental to the mechanism of channel gating. elifesciences.orgsemanticscholar.org

Development of Novel Research Tools and Probes Targeting this compound

The development of specific research tools and probes is crucial for the detailed investigation of this compound's pharmacology. Highly sensitive and selective analytical methods are necessary to quantify the compound and its metabolites in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) have been developed for the precise measurement of this compound in plasma, urine, and tissue samples. nih.govresearchgate.netresearchgate.netnih.gov These methods are vital for pharmacokinetic studies and for understanding the compound's distribution and elimination. nih.govnih.gov

Furthermore, the synthesis of labeled versions of this compound, for instance with radioisotopes or fluorescent tags, could enable more direct studies of its binding to receptors and other proteins. Such probes would be invaluable for in vitro and in vivo imaging studies, providing a more detailed picture of the compound's interactions within a biological system.

Exploring the Role of this compound in Polypharmacology and Off-Target Binding in Experimental Settings

Experimental approaches to explore polypharmacology include broad-based screening assays where this compound is tested against a panel of different receptors, enzymes, and other proteins. researchgate.net Techniques like affinity chromatography and surface plasmon resonance can be used to identify novel binding partners. unl.edu Understanding these potential off-target interactions is essential for a comprehensive understanding of the compound's actions. For example, studies have investigated the binding of various drugs and their metabolites to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), which can influence their distribution and availability. unl.eduresearchgate.net

Investigating Potential Biosynthetic or Degradative Enzymes with High Specificity

The metabolic fate of vecuronium (B1682833), leading to the formation of this compound, is a critical aspect of its pharmacology. Vecuronium is deacetylated at the 3-position, a process primarily mediated by hepatic microsomal enzymes, including esterases and cytochrome P450 enzymes. aneskey.com This deacetylation produces this compound, which retains significant neuromuscular blocking activity. washington.eduoup.comopenanesthesia.org

Implications of this compound Research for Understanding Neuromuscular Physiology and Drug Metabolism Mechanisms

The study of this compound, the principal and pharmacologically active metabolite of the neuromuscular blocking agent vecuronium, offers significant insights that extend beyond its immediate clinical relevance. Research into this compound provides a valuable lens through which to examine fundamental principles of neuromuscular physiology and the intricacies of drug metabolism. By dissecting its formation, action, and elimination, scientists gain a deeper understanding of the complex interplay between drug structure, receptor interaction, and metabolic pathways.

Insights into Neuromuscular Physiology

The investigation of this compound has furnished a more nuanced understanding of the neuromuscular junction (NMJ), the critical synapse where motor neurons communicate with muscle fibers.

Safety Margin of Neuromuscular Transmission: The accumulation of this compound, particularly in patients with renal failure, can lead to prolonged and profound neuromuscular blockade. oup.comnih.govaast.orgoup.com This phenomenon provides a clinical and research model for studying the "safety margin" of neuromuscular transmission—the physiological reserve that normally ensures muscle contraction even when a significant fraction of nAChRs are occupied. When high concentrations of a potent antagonist like this compound are present, this safety margin is overcome, resulting in persistent paralysis. oup.com Studying these cases helps elucidate the factors that compromise neuromuscular transmission, including receptor density, acetylcholine release, and acetylcholinesterase activity.

Understanding Drug Metabolism Mechanisms

The metabolic fate of vecuronium into this compound serves as a clear and clinically relevant model for key principles of drug biotransformation and pharmacokinetics.

Hepatic Deacetylation Pathways: The conversion of vecuronium to this compound is a primary example of Phase I metabolism, specifically deacetylation, occurring predominantly in the liver. ld99.comccanesthesiareview.com This biotransformation is catalyzed by hepatic microsomal enzymes, including esterases and the cytochrome P450 system. nih.gov Research into this specific reaction enhances the broader understanding of how the liver processes steroidal compounds and the enzymatic machinery involved in modifying their structure and activity.

Interplay of Hepatic Metabolism and Renal Clearance: The lifecycle of this compound vividly illustrates the crucial partnership between hepatic metabolism and renal excretion in drug disposition. While vecuronium itself is cleared by both the liver and kidneys, its metabolite, this compound, is primarily eliminated via renal excretion. ld99.comwikianesthesia.orgnih.govaneskey.com Studies have quantified that conversion to this compound accounts for about 12% of vecuronium's total clearance. nih.gov This demonstrates a multi-organ pathway where a drug is first metabolically altered in the liver and the resulting active metabolite is then dependent on the kidneys for its removal from the body.

Impact of Organ Dysfunction on Active Metabolites: The clinical consequences of this compound accumulation in patients with renal insufficiency are a powerful demonstration of how organ failure can dramatically alter drug effects. oup.comoup.comaneskey.com In a healthy individual, the metabolite is efficiently cleared by the kidneys. However, in renal failure, its clearance is significantly reduced, leading to a prolonged elimination half-life and accumulation in the plasma. ld99.comaneskey.com This accumulation of a pharmacologically active metabolite, rather than the parent drug, is a critical concept in pharmacology. The study of this compound provides a classic case study for understanding and predicting adverse outcomes when prescribing drugs with active, renally-cleared metabolites to patients with compromised kidney function. oup.com

Data Tables

Table 1: Comparative Pharmacokinetic Parameters of Vecuronium and this compound in Healthy Volunteers

ParameterThis compoundVecuroniumUnit
Plasma Clearance 3.515.39ml·kg⁻¹·min⁻¹
Renal Clearance 0.850.58ml·kg⁻¹·min⁻¹
Volume of Distribution (steady-state) 254152ml·kg⁻¹
Terminal Elimination Half-Life 11634min
Mean Residence Time 6726min
Concentration for 50% Block (IC50) 123102ng·ml⁻¹

Source: Data compiled from studies in human volunteers. nih.gov

Table 2: Research Findings on this compound

Research AreaKey FindingImplication
Metabolism Formed by hepatic deacetylation of vecuronium. ld99.comDemonstrates a key Phase I metabolic pathway for aminosteroid (B1218566) drugs.
Pharmacological Activity Potent competitive antagonist at nAChRs, with ~50-80% the activity of vecuronium. oup.comopenanesthesia.orgHighlights the sensitivity of the nAChR and provides insight into structure-activity relationships.
Pharmacokinetics Longer half-life and larger volume of distribution compared to vecuronium. nih.govExplains its potential for accumulation and prolonged effects.
Elimination Primarily cleared by the kidneys. aneskey.comIllustrates the critical role of renal function in clearing active drug metabolites.
Clinical Observation Accumulates in patients with renal failure, causing prolonged paralysis. oup.comaast.orgoup.comServes as a model for how organ dysfunction impacts the safety and efficacy of drugs with active metabolites.
Drug Interaction Exhibits an additive effect when combined with vecuronium. nih.govInforms the understanding of how multiple active agents contribute to the depth of neuromuscular blockade.

Q & A

Q. How do researchers distinguish between the neuromuscular effects of vecuronium and its metabolite this compound in vivo?

  • Methodological Answer : Conduct pharmacodynamic-pharmacokinetic (PK-PD) modeling using individualized plasma concentration-effect curves. Measure train-of-four (TOF) ratios and plasma concentrations of both compounds at serial time points (e.g., 23–64 hours post-administration) to correlate metabolite accumulation with prolonged neuromuscular blockade. As shown in and , serum and urine concentrations of this compound often exceed vecuronium levels during recovery phases, necessitating high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification .

Q. What are the primary organs responsible for this compound elimination, and how can this be experimentally validated?

  • Methodological Answer : Use radiolabeled this compound in biodistribution studies to quantify recovery in bile, urine, and organs (e.g., liver). demonstrates that 70% of the metabolite is recovered in bile and liver in control cats, while only 19% is excreted renally. Liver failure models (e.g., galactosamine-induced) significantly reduce plasma clearance (2.8 vs. 14.1 ml·kg⁻¹·min⁻¹ in controls) and prolong mean residence time (334 vs. 49 min), confirming hepatic dominance in elimination .

Advanced Research Questions

Q. How do contradictory findings on this compound accumulation in renal failure patients versus animal models inform future study designs?

  • Methodological Answer : Address species-specific metabolic pathways by comparing chronic administration models (e.g., repeated vecuronium dosing in cats with kidney failure) to human ICU data. highlights that single-dose studies in cats fail to replicate metabolite accumulation seen in humans, suggesting saturation of hepatic uptake mechanisms over time. Incorporate bile reabsorption experiments (e.g., omitting bile duct cannulation) to test enterohepatic cycling hypotheses .

Q. What statistical approaches resolve variability in this compound pharmacokinetic parameters across heterogeneous patient populations?

  • Methodological Answer : Apply mixed-effects population modeling to partition inter-individual variability (e.g., clearance, volume of distribution) from residual error. As outlined in , fix vecuronium pharmacokinetic parameters during metabolite modeling to avoid confounding. Use likelihood ratio tests and visual predictive checks to validate covariate effects (e.g., phenytoin coadministration increasing vecuronium clearance by 138%) .

Q. How can researchers isolate the contribution of this compound to prolonged neuromuscular blockade when co-administered with vecuronium?

  • Methodological Answer : Design crossover studies comparing vecuronium alone versus vecuronium + exogenous this compound. Measure TOF ratios and plasma concentrations to quantify additive/synergistic effects. shows that this compound’s EC₅₀ (213 ng/ml) is 50% lower than vecuronium’s, requiring adjusted dosing regimens in patients with hepatic impairment .

Data Contradiction Analysis

Q. Why does this compound accumulate in renal failure patients despite preclinical data showing no pharmacokinetic alteration in kidney-impaired cats?

  • Methodological Answer : Hypothesize species-specific differences in hepatic saturation thresholds or enterohepatic recirculation. proposes that chronic vecuronium administration in humans may saturate hepatic excretion, shifting elimination to the kidneys. Validate this by comparing metabolite kinetics in acute vs. chronic kidney failure models and measuring biliary metabolite reabsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Desacetylvecuronium
Reactant of Route 2
3-Desacetylvecuronium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.